molecular formula C15H14S B13628245 1-(9h-Fluoren-2-yl)ethanethiol CAS No. 72322-10-2

1-(9h-Fluoren-2-yl)ethanethiol

Cat. No.: B13628245
CAS No.: 72322-10-2
M. Wt: 226.3 g/mol
InChI Key: CXPIKPVWEOWXHN-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-2-yl)ethanethiol is an organic compound with the molecular formula C15H14S It is a derivative of fluorene, where an ethanethiol group is attached to the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 9H-fluorene with ethanethiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-2-yl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The ethanethiol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

1-(9H-Fluoren-2-yl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-2-yl)ethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

    Fluorenone: A ketone derivative of fluorene.

    Fluorenylmethanol: An alcohol derivative of fluorene.

    Fluorenylmethyl chloride: A chloride derivative of fluorene.

Uniqueness: 1-(9H-Fluoren-2-yl)ethanethiol is unique due to the presence of the ethanethiol group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other fluorene derivatives, making it a valuable compound for various applications .

Properties

CAS No.

72322-10-2

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)ethanethiol

InChI

InChI=1S/C15H14S/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10,16H,9H2,1H3

InChI Key

CXPIKPVWEOWXHN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S

Origin of Product

United States

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